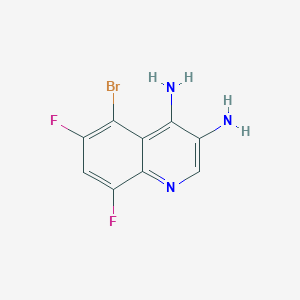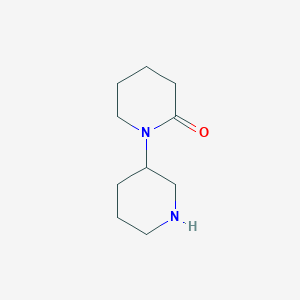
3-(Ethoxycarbonyl)oxane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethoxycarbonyl)oxane-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H12O5 It is characterized by the presence of an oxane ring substituted with ethoxycarbonyl and carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Ethoxycarbonyl)oxane-3-carboxylic acid can be synthesized through the lithiation of 1,4-benzodioxin-2-carboxylic acid followed by a reaction with ethyl chloroformate . The reaction typically involves the use of a strong base such as n-butyllithium to deprotonate the carboxylic acid, forming a reactive intermediate that subsequently reacts with ethyl chloroformate to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethoxycarbonyl)oxane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional oxygen functionalities, while reduction can produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-(Ethoxycarbonyl)oxane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of polymers, resins, and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 3-(Ethoxycarbonyl)oxane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The ethoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Oxetane-3-carboxylic acid: This compound shares the oxane ring structure but lacks the ethoxycarbonyl group.
3-Oxetanecarboxylic acid: Another similar compound with a different ring structure and functional groups.
Uniqueness
3-(Ethoxycarbonyl)oxane-3-carboxylic acid is unique due to the presence of both ethoxycarbonyl and carboxylic acid groups on the oxane ring
Propiedades
Fórmula molecular |
C9H14O5 |
|---|---|
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
3-ethoxycarbonyloxane-3-carboxylic acid |
InChI |
InChI=1S/C9H14O5/c1-2-14-8(12)9(7(10)11)4-3-5-13-6-9/h2-6H2,1H3,(H,10,11) |
Clave InChI |
HKFVJELOYJZVMB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCCOC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


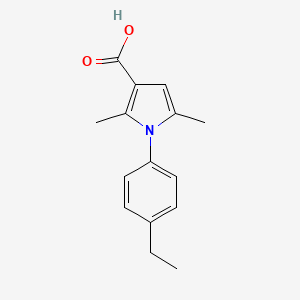
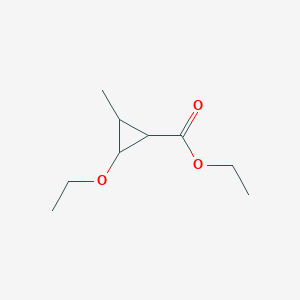


![2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B13162792.png)

![Methyl 1-[(propan-2-yl)amino]cyclopropane-1-carboxylate](/img/structure/B13162805.png)
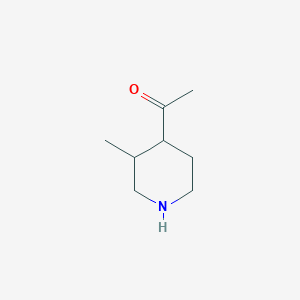
methanol](/img/structure/B13162824.png)

![3-Cyclopentyl-1-({1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea](/img/structure/B13162847.png)
